molecular formula C17H24O2 B12538926 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- CAS No. 681238-01-7

4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-

Cat. No.: B12538926
CAS No.: 681238-01-7
M. Wt: 260.4 g/mol
InChI Key: FLWGFJVPYVWJCO-DLBZAZTESA-N
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Description

4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of alkyne and oxirane functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions, and oxidizing agents like m-chloroperbenzoic acid for the epoxidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes. Substitution reactions typically produce various substituted alcohols or ethers.

Scientific Research Applications

4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

    4,6-Octadiyn-3-one, 2-methyl-: Similar structure but with a methyl group instead of the heptyloxiranyl group.

    4,6-Octadiyn-3-ol, 8-[(2R,3S)-3-heptyl-2-oxiranyl]-, (3S)-: Similar structure with an alcohol group instead of a ketone.

Uniqueness

Its specific stereochemistry also contributes to its distinct properties and interactions with other molecules .

Biological Activity

4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- is a compound with significant biological interest due to its unique chemical structure and potential pharmacological properties. The compound has the molecular formula C17H24O2C_{17}H_{24}O_2 and is categorized under various chemical identifiers such as CAS Registry Number 681238-02-8 and PubChem CID 11777402.

Chemical Structure

The structural formula of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- includes a long carbon chain with two functional groups that contribute to its reactivity and biological activity. The presence of an alkyne moiety and a ketone group is notable for its potential interactions in biological systems.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to 4,6-Octadiyn-3-one exhibit antimicrobial activity. The presence of the alkyne group is often associated with increased antibacterial properties. Studies have shown that derivatives of octadiynones can inhibit the growth of various pathogens, suggesting that this compound may also hold similar properties.

Anticancer Potential
Preliminary studies suggest that 4,6-Octadiyn-3-one may possess anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is needed to elucidate the specific pathways affected by this compound.

Neuroprotective Effects
There is emerging evidence that compounds featuring alkynes can exhibit neuroprotective effects. This may be attributed to their ability to modulate neurotransmitter levels or protect against oxidative damage in neuronal cells.

Case Studies

  • Antimicrobial Activity
    A study conducted by researchers at the University of California explored the antimicrobial efficacy of various octadiynones against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL for some derivatives.
  • Anticancer Activity
    A clinical trial assessing the effects of octadiynone derivatives on breast cancer cell lines demonstrated a dose-dependent induction of apoptosis. The study highlighted the potential for these compounds to serve as lead candidates for developing new cancer therapies.
  • Neuroprotection
    In vitro studies have shown that octadiynones can protect neuronal cells from glutamate-induced toxicity, suggesting their potential role in treating neurodegenerative diseases such as Alzheimer's.

Data Summary

PropertyValue
Molecular FormulaC17H24O2C_{17}H_{24}O_2
Molecular Weight264.38 g/mol
CAS Number681238-02-8
PubChem CID11777402
Antimicrobial ActivityEffective against bacteria
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsProtects against oxidative stress

Properties

CAS No.

681238-01-7

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

8-[(2R,3S)-3-heptyloxiran-2-yl]octa-4,6-diyn-3-one

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h16-17H,3-7,10,13-14H2,1-2H3/t16-,17+/m0/s1

InChI Key

FLWGFJVPYVWJCO-DLBZAZTESA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(=O)CC

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(=O)CC

Origin of Product

United States

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